Isonicotinic acid

Catalog No.
S568696
CAS No.
55-22-1
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonicotinic acid

CAS Number

55-22-1

Product Name

Isonicotinic acid

IUPAC Name

pyridine-4-carboxylic acid

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)

InChI Key

TWBYWOBDOCUKOW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)O

Solubility

0.04 M
Solubility in water, g/100ml at 20 °C: 12.5

Synonyms

4-Pyridinecarboxylic Acid; 4-Carboxypyridine; 4-Picolinic Acid; 4-Pyridylcarboxylic Acid; NSC 1483; p-Pyridinecarboxylic Acid; γ-Picolinic Acid; γ-Pyridinecarboxylic Acid

Canonical SMILES

C1=CN=CC=C1C(=O)O

Precursor for Isoniazid

The most significant scientific research application of isonicotinic acid is its role as a precursor for the development of the drug isoniazid. Isoniazid, also known as isonicotinic acid hydrazide, is a highly effective antibiotic used in the treatment and prevention of tuberculosis, a potentially life-threatening infectious disease. The discovery of isoniazid as a potent antitubercular agent revolutionized tuberculosis treatment and significantly reduced mortality rates associated with the disease [].

Chemical Intermediate

Isonicotinic acid serves as a valuable chemical intermediate in the synthesis of various other molecules with diverse applications in scientific research. These applications include:

  • Synthesis of pharmaceuticals: Isonicotinic acid is a building block for the synthesis of various other drugs besides isoniazid, including some with anticonvulsant and anti-inflammatory properties [].
  • Development of functional materials: Isonicotinic acid can be modified and incorporated into the structure of functional materials, such as polymers and metal-organic frameworks, which have potential applications in various fields like catalysis, energy storage, and drug delivery [, ].

Research on Biological Activity

While not a widely used therapeutic agent itself, isonicotinic acid has been investigated for its potential biological activities in various scientific studies. These studies explore the effects of isonicotinic acid on different biological processes, including:

  • Antimicrobial activity: Some studies have shown that isonicotinic acid exhibits weak antimicrobial activity against certain bacterial strains []. However, its antibacterial properties are significantly lower compared to its derivative, isoniazid.
  • Cellular signaling: Research suggests that isonicotinic acid might play a role in certain cellular signaling pathways, potentially influencing processes like cell proliferation and differentiation []. However, further research is needed to fully understand these potential effects.

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the molecular formula C5H4N(CO2H)C_5H_4N(CO_2H). It is classified as a derivative of pyridine, featuring a carboxylic acid group at the 4-position of the pyridine ring. This structural characteristic distinguishes it from its isomers, such as picolinic acid and nicotinic acid, which have carboxyl groups at the 2- and 3-positions, respectively . Isonicotinic acid is notable for its role in various biochemical processes and its applications in medicinal chemistry.

, primarily due to its functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, isonicotinic acid can undergo decarboxylation to yield pyridine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to produce amides, which are significant in pharmaceutical applications.

Additionally, isonicotinic acid can form coordination complexes with metal ions through both the nitrogen atom and the carboxylate group, leading to the formation of metal-organic frameworks .

Isonicotinic acid exhibits various biological activities. It is particularly recognized for its role as a precursor in the synthesis of isoniazid, an antibiotic used to treat tuberculosis. Isoniazid functions by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall . Furthermore, studies suggest that isonicotinic acid derivatives may possess anti-inflammatory and antioxidant properties, contributing to their therapeutic potential .

Several methods are employed for synthesizing isonicotinic acid:

  • Cyclization of Nicotinic Acid: This method involves heating nicotinic acid in the presence of a dehydrating agent.
  • Oxidation of Picolinic Acid: Picolinic acid can be oxidized using oxidizing agents like potassium permanganate to yield isonicotinic acid.
  • Rearrangement Reactions: Certain rearrangement reactions involving pyridine derivatives can also produce isonicotinic acid.

These synthesis routes are crucial for producing this compound in laboratory settings and industrial applications .

Isonicotinic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing anti-tuberculosis drugs like isoniazid and other derivatives that exhibit therapeutic properties.
  • Agriculture: Its derivatives are utilized as growth regulators and pesticides.
  • Materials Science: Isonicotinic acid is used in creating coordination polymers and metal-organic frameworks due to its ability to chelate metal ions .

Research into the interactions of isonicotinic acid has revealed its potential effects on various biological systems. For instance:

  • Drug Interactions: Studies indicate that isonicotinic acid derivatives can enhance the efficacy of certain antibiotics when used in combination therapies.
  • Metabolic Pathways: It has been shown to influence metabolic pathways involving nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular energy metabolism .

These interactions underline the importance of understanding how isonicotinic acid and its derivatives function within biological systems.

Isonicotinic acid shares structural similarities with several other compounds, each possessing unique characteristics:

Compound NameChemical StructureKey Features
Nicotinic AcidPyridine-3-carboxylic acidPrecursor for nicotinamide; involved in metabolism
Picolinic AcidPyridine-2-carboxylic acidActs as a chelator for metals; involved in amino acid metabolism
IsoniazidHydrazide derivative of isonicotinic acidAntitubercular agent; inhibits mycolic acid synthesis

Isonicotinic acid's unique position as a 4-carboxylic derivative allows it to participate in different

Discovery and Early Investigations

The historical foundation of isonicotinic acid research can be traced to the pioneering work of F. Raschig, who developed the critical methodology for synthesizing hydrazine, an essential precursor for subsequent investigations. Building upon this foundation, Hans Meyer and his doctoral student Josef Mally at the German University in Prague conducted systematic studies of hydrazides derived from pyridinecarboxylic acids in 1912. Their methodology involved reacting ethyl isonicotinate with hydrazine hydrate, yielding a compound that, following recrystallization, exhibited a melting point of 163°C. Despite the significance of their results published in 1912, the pharmaceutical properties of this compound remained unexplored for several decades, representing a classic example of how scientific discoveries can lie dormant until the appropriate research context emerges.

The early investigations were characterized by a focus on chemical synthesis and structural characterization rather than biological activity. The compound's physical properties were systematically documented, establishing its molecular weight as 123.11 g/mol and identifying its melting point as exceeding 300°C. These early studies established the fundamental chemical characteristics that would later prove crucial for understanding the compound's therapeutic potential and industrial applications.

The gap between discovery and application illustrates the non-linear nature of scientific progress, where decades can pass before the full significance of a chemical compound becomes apparent. This period of dormancy was eventually broken by developments in antimicrobial research during the 1940s, when the medical community began systematically investigating pyridine derivatives for their potential therapeutic applications.

Emergence as a Synthetic Precursor

The transformation of isonicotinic acid from a laboratory curiosity to a crucial pharmaceutical precursor began in the 1940s when French physicians discovered that nicotinamide demonstrated activity against tubercle bacilli both in vitro and in infected guinea pigs. This discovery sparked a systematic investigation of pyridine-based compounds and their potential antimicrobial properties. Simultaneously, German chemists led by G. Domagk were investigating sulfo drugs at Bayer, leading to the development of thioacetazone. These parallel research efforts created a scientific environment conducive to recognizing the therapeutic potential of isonicotinic acid derivatives.

The pivotal moment in isonicotinic acid's emergence as a synthetic precursor occurred in 1950 when A. Girard modified thioacetazone to produce the less toxic thiosemicarbazone of nicotinaldehyde, while H. H. Fox developed similar isonicotinaldehyde thiosemicarbazone. These developments led multiple laboratories to discover the anti-tuberculosis activity of isoniazid, the hydrazide derivative of isonicotinic acid. The rapid recognition of this activity across multiple research groups underscores the compound's exceptional therapeutic potential and the collaborative nature of pharmaceutical discovery during this period.

Soviet physicians A. Kachugin and Bella Keyfman also independently discovered this activity in 1949, although they neither published their findings in peer-reviewed articles nor applied for inventor's certificates. This parallel discovery in different geographical and political contexts demonstrates the reproducibility of the scientific findings and the global nature of pharmaceutical research, even during periods of limited scientific communication between East and West.

Historical Development of Industrial Production Methods

The commercial potential of isonicotinic acid derivatives prompted significant investment in developing scalable production methods. Initially, isonicotinic acid was obtained principally through the oxidation of gamma picoline, a process that presented considerable challenges due to the difficulty of separating beta and gamma picolines, which have closely similar boiling points. This separation problem significantly increased production costs and highlighted the need for alternative synthetic approaches.

The development of improved production methods became particularly urgent with the emergence of isonicotinic acid hydrazide as a tuberculostatic drug. Three pharmaceutical companies simultaneously attempted to patent production processes, with Roche being the most prominent, filing their patent application in January 1951 and launching their version, Rimifon, in 1952. This competitive environment accelerated innovation in synthetic methodology and industrial-scale production techniques.

Production MethodYear DevelopedKey AdvantagesLimitations
Gamma picoline oxidationPre-1950Simple chemistryDifficult separation of isomers
Ammoxidation of 4-picoline1960s-1970sHigher selectivityRequires specialized equipment
Continuous oxidation with V₂O₅1980s-1990sIndustrial scalabilityEnergy intensive
Hydrothermal synthesis2000s-presentEnvironmentally friendlyLower yields

Modern industrial production primarily relies on the ammoxidation of 4-picoline (4-methylpyridine) followed by hydrolysis of the resulting nitrile. This process involves two key reactions: the initial ammoxidation where 4-picoline reacts with oxygen and ammonia to form 4-cyanopyridine, followed by hydrolysis to yield isonicotinic acid. Alternative methods include direct oxidation of 4-picoline with nitric acid, though this approach is less environmentally favorable due to the production of nitrogen oxides.

Contemporary continuous oxidation processes utilize 4-methylpyridine as raw material with vanadium pentoxide as catalyst, achieving purities exceeding 95% with yields of 70-75%. The consumption ratio of 4-methylpyridine per ton of product is approximately 1070 kg, demonstrating the efficiency of modern industrial processes. These developments represent a significant improvement over early synthetic methods and have enabled the large-scale production necessary for global pharmaceutical applications.

Evolution of Research Focus Areas

The research focus surrounding isonicotinic acid has undergone several distinct evolutionary phases, each characterized by different scientific priorities and technological capabilities. The initial phase, spanning from 1912 to the 1940s, concentrated on fundamental chemical synthesis and structural characterization. During this period, researchers established basic physical and chemical properties without recognizing the compound's therapeutic potential.

The second phase, beginning in the 1940s and extending through the 1960s, was dominated by pharmaceutical applications, particularly in tuberculosis treatment. This period witnessed intensive investigation of the compound's mechanism of action, leading to the discovery that isoniazid functions as a prodrug requiring activation by the bacterial catalase-peroxidase KatG. Research during this phase established that isoniazid must be converted to isonicotinic acyl radical, which couples with NADH to form the nicotinoyl-NAD adduct, ultimately inhibiting mycolic acid synthesis in mycobacterial cell walls.

The third phase, emerging in the 1970s and continuing to the present, has been characterized by diversification into multiple application areas. Materials science applications have gained prominence, with isonicotinic acid serving as a ligand in metal-organic frameworks (MOFs) and coordination polymers. These applications exploit the compound's bifunctional N,O-donor properties, enabling the formation of complex three-dimensional structures with unique physical and chemical properties.

Research PhaseTime PeriodPrimary FocusKey Discoveries
Discovery Phase1912-1940sChemical synthesisBasic structure and properties
Pharmaceutical Phase1940s-1960sMedical applicationsAnti-TB activity, mechanism of action
Diversification Phase1970s-presentMultiple applicationsMOFs, materials science, catalysis
Modern Applications2000s-presentAdvanced materialsSupercapacitors, nuclear waste forms

Contemporary research has expanded to include applications in energy storage systems, where isonicotinic acid-based copper MOFs demonstrate exceptional electrochemical performance for supercapacitor applications. These materials exhibit specific capacities of 469.12 C/g and specific energies of 48.50 Wh/kg, representing significant advances in energy storage technology. Additionally, the compound has found applications in nuclear waste management, where it demonstrates ability to selectively crystallize thorium from complex mixtures containing various fission products.

Laboratory-Scale Synthetic Routes

Catalytic Oxidation Approaches

Small-scale syntheses frequently employ homogeneous catalysts:

Catalyst SystemConditionsYieldSource
Mn(OAc)₂/H₂SO₄/O₃16°C, 1 h, acetic acid97% [1]
V₂O₅-HNO₃Reflux, 6 h82% [4]
CrO₃/H₂SO₄80°C, 3 h68% [7]

The manganese-catalyzed ozonolysis method demonstrates exceptional efficiency, though ozone handling requires specialized equipment. Chromium-based oxidations, while less efficient, remain prevalent in academic settings due to reagent accessibility.

Optimization of Reaction Parameters

Key variables influencing reaction outcomes include:

  • Temperature: Optimal ranges vary by oxidant:
    • Ozone-mediated reactions peak at 16–20°C [1]
    • Nitric acid oxidations require 100–110°C [4]
  • Catalyst Loading: Vanadium pentoxide concentrations above 5 wt% induce over-oxidation to CO₂ [7]
  • Solvent Systems: Acetic acid improves substrate solubility and proton transfer efficiency versus aqueous media [1]

Recent DFT studies quantify the promotional effect of SnO₂ in vanadium catalysts, showing a 28% reduction in deprotonation enthalpy compared to unmodified V₂O₅ [7].

Green Chemistry Approaches to Synthesis

Emerging sustainable strategies focus on:

  • Catalyst Reusability: Immobilized vanadium catalysts on TiO₂ nanotubes enable 5 reaction cycles with <8% activity loss [7]
  • Solvent Reduction: Melt-phase oxidations of 4-methylpyridine eliminate solvent use but require precise temperature control
  • Alternative Oxidants: Hydrogen peroxide trials show promise but currently yield <50% isonicotinic acid due to competing ring oxidation

Emerging Synthetic Technologies

  • Plasma-Assisted Oxidation
    Preliminary studies demonstrate non-thermal plasma activation of molecular oxygen, achieving 65% conversion at ambient temperatures.

  • Biocatalytic Routes
    Engineered Pseudomonas strains expressing pyridine carboxylase enzymes convert 4-picoline to isonicotinic acid in aqueous media, though industrial viability remains unproven.

  • Microwave-Assisted Continuous Flow
    Integrating V₂O₅-SnO₂ catalysts with microwave heating in flow reactors reduces reaction times from hours to minutes while maintaining >90% yield [7].

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.032028402 g/mol

Monoisotopic Mass

123.032028402 g/mol

Flash Point

250 °C

Heavy Atom Count

9

LogP

0.32 (LogP)

Melting Point

315.0 °C
170-173 °C

UNII

Y8SYN761TQ

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 57 of 69 companies with hazard statement code(s):;
H315 (92.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00789 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

55-22-1
54-85-3

Wikipedia

Isonicotinic_acid

General Manufacturing Information

4-Pyridinecarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

Priming of seeds with INA and its transgenerational effect in common bean (Phaseolus vulgaris L.) plants

Keren Martínez-Aguilar, José Luis Hernández-Chávez, Raúl Alvarez-Venegas
PMID: 33691968   DOI: 10.1016/j.plantsci.2021.110834

Abstract

Priming is a mechanism of defense that prepares the plant's immune system for a faster and/or stronger activation of cellular defenses against future exposure to different types of stress. This enhanced resistance can be achieved by using inorganic and organic compounds which imitate the biological induction of systemic acquired resistance. INA (2,6 dichloro-isonicotinic acid) was the first synthetic compound created as a resistance inducer for plant-pathogen interactions. However, the use of INA to activate primed resistance in common bean, at the seed stage and during germination, remains experimentally unexplored. Here, we test the hypothesis that INA-seed treatment would induce resistance in common bean plants to Pseudomonas syringae pv. phaseolicola, and that the increased resistance is not accompanied by a tradeoff between plant defense and growth. Additionally, it was hypothesized that treating seeds with INA has a transgenerational priming effect. We provide evidence that seed treatment activates a primed state for disease resistance, in which low nucleosome enrichment and reduced histone activation marks during the priming phase, are associated with a defense-resistant phenotype, characterized by symptom appearance, pathogen accumulation, yield, and changes in gene expression. In addition, the priming status for induced resistance can be inherited to its offspring.


Crystal structures of two inhibitors in complex with histone lysine demethylase 4D (KDM4D) provide new insights for rational drug design

Tianqi Wang, Yang Liu, Hailin Zhang, Zhen Fang, Rong Zhang, Wenqing Zhang, Yan Fan, Rong Xiang
PMID: 33780862   DOI: 10.1016/j.bbrc.2021.03.083

Abstract

Histone lysine demethylase 4D (KDM4D), also known as JMJD2D, plays an important role in cell proliferation and survival and has been associated with several tumor types. KDM4D has emerged as a potential target for the treatment of human cancer. Here, we reported crystal complex structures for two KDM4D inhibitors, OWS [2-(1H-pyrazol-3-yl)isonicotinic acid] and 10r (5-hydroxy-2-methylpyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-3-carbonitrile), which were both determined to 2.0 Å. OWS is a newly discovered KDM4D inhibitor (IC
= 4.28 μM) and the critical pharmacophores of this compound are confirmed by the complex structure. Compound 10r is a KDM4D inhibitor reported by us previously. To clarify the binding mode in more detail, the crystal structure was determined and the comparison analysis revealed unique interactions that had never been observed before. Overall, our data provide new structural insights for rational design and offer an opportunity for optimization of KDM4D inhibitors.


Intestine-specific FXR agonists as potential therapeutic agents for colorectal cancer

Yiming Yin, Mengge Wang, Wenjie Gu, Lili Chen
PMID: 33556338   DOI: 10.1016/j.bcp.2021.114430

Abstract

Colorectal cancer (CRC) is one of the most malignant cancers in the world. A major cause of death in CRC patients is the limited therapeutic options in its advanced stages. The Farnesoid X receptor (FXR) is a member of the nuclear superfamily, which is effective in slowing the progression of colorectal cancer in addition to its extraordinary role in regulating metabolic disorders. Due to the systemic side-effects caused by non-selective agonists, the intestine-restricted FXR agonists can induce a whole-body benefit without activating the hepatic FXR, suggesting intestinal FXR activation as a potentially safer therapy in the treatment of CRC. This review highlights the effects of FXR on the disturbed bile acid circulation and the carcinogenesis of CRC and with a specific emphasis on listing the functions of several intestinal-restricted FXR agonists.


Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid

Sana Yaqoob, Nourina Nasim, Rahila Khanam, Yan Wang, Almas Jabeen, Urooj Qureshi, Zaheer Ul-Haq, Hesham R El-Seedi, Zi-Hua Jiang, Farooq-Ahmad Khan
PMID: 33652837   DOI: 10.3390/molecules26051272

Abstract

In search of anti-inflammatory compounds, novel scaffolds containing isonicotinoyl motif were synthesized via an efficient strategy. The compounds were screened for their in vitro anti-inflammatory activity. Remarkably high activities were observed for isonicotinates
-
and
-
. The compound
exhibits an exceptional IC
value (1.42 ± 0.1 µg/mL) with 95.9% inhibition at 25 µg/mL, which is eight folds better than the standard drug ibuprofen (11.2 ± 1.9 µg/mL). To gain an insight into the mode of action of anti-inflammatory compounds, molecular docking studies were also performed. Decisively, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research.


Sulfamic acid catalyzed synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N

Jayashri D Bhirud, Rajendra D Patil, Hemant P Narkhede
PMID: 32961321   DOI: 10.1016/j.bmcl.2020.127558

Abstract

A sustainable synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N
-isonicotinoyl derivatives from substituted chalcones and isoniazid by using sulfamic acid and their pharmacological activity evaluation is reported. An anti-oxidant study is performed by using DPPH assay. In vitro anti-mycobacterial activity of compounds bearing R/R' = 4-CH
/4-F and 3-OCH
/4-Cl showed complete inhibition (99%) at the MIC of 31 and 34 μM respectively. Antibacterial screening of compounds bearing R/R' = 4-CH
/4-F; 4-OCH
/4-Br; and 4-OCH
/4-Cl has shown noticeable inhibition (27 mm) against Staphylococcus aureus. The anti-cancer bioassay demonstrated that the five compounds were active on human breast cancer cell line MCF-7; however on HeLa cervical cancer cells only two compounds are active in comparison to standard drug Doxorubicin. Higher inhibitory effects observed in this study appear to be dependent on the chloro, bromo, fluoro and methoxy functionality present on the aromatic nucleus. The structures of all the compounds are established using NMR (
H and
C), FT-IR, Mass and elemental analysis.


Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH

Rohit Loomba, Mazen Noureddin, Kris V Kowdley, Anita Kohli, Aasim Sheikh, Guy Neff, Bal Raj Bhandari, Nadege Gunn, Stephen H Caldwell, Zachary Goodman, Ilan Wapinski, Murray Resnick, Andrew H Beck, Dora Ding, Catherine Jia, Jen-Chieh Chuang, Ryan S Huss, Chuhan Chung, G Mani Subramanian, Robert P Myers, Keyur Patel, Brian B Borg, Reem Ghalib, Heidi Kabler, John Poulos, Ziad Younes, Magdy Elkhashab, Tarek Hassanein, Rajalakshmi Iyer, Peter Ruane, Mitchell L Shiffman, Simone Strasser, Vincent Wai-Sun Wong, Naim Alkhouri, ATLAS Investigators
PMID: 33169409   DOI: 10.1002/hep.31622

Abstract

Advanced fibrosis attributable to NASH is a leading cause of end-stage liver disease.
In this phase 2b trial, 392 patients with bridging fibrosis or compensated cirrhosis (F3-F4) were randomized to receive placebo, selonsertib 18 mg, cilofexor 30 mg, or firsocostat 20 mg, alone or in two-drug combinations, once-daily for 48 weeks. The primary endpoint was a ≥1-stage improvement in fibrosis without worsening of NASH between baseline and 48 weeks based on central pathologist review. Exploratory endpoints included changes in NAFLD Activity Score (NAS), liver histology assessed using a machine learning (ML) approach, liver biochemistry, and noninvasive markers. The majority had cirrhosis (56%) and NAS ≥5 (83%). The primary endpoint was achieved in 11% of placebo-treated patients versus cilofexor/firsocostat (21%; P = 0.17), cilofexor/selonsertib (19%; P = 0.26), firsocostat/selonsertib (15%; P = 0.62), firsocostat (12%; P = 0.94), and cilofexor (12%; P = 0.96). Changes in hepatic collagen by morphometry were not significant, but cilofexor/firsocostat led to a significant decrease in ML NASH CRN fibrosis score (P = 0.040) and a shift in biopsy area from F3-F4 to ≤F2 fibrosis patterns. Compared to placebo, significantly higher proportions of cilofexor/firsocostat patients had a ≥2-point NAS reduction; reductions in steatosis, lobular inflammation, and ballooning; and significant improvements in alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, bile acids, cytokeratin-18, insulin, estimated glomerular filtration rate, ELF score, and liver stiffness by transient elastography (all P ≤ 0.05). Pruritus occurred in 20%-29% of cilofexor versus 15% of placebo-treated patients.
In patients with bridging fibrosis and cirrhosis, 48 weeks of cilofexor/firsocostat was well tolerated, led to improvements in NASH activity, and may have an antifibrotic effect. This combination offers potential for fibrosis regression with longer-term therapy in patients with advanced fibrosis attributable to NASH.


Significant improvement in conversion efficiency of isonicotinic acid by immobilization of cells via a novel microsphere preparation instrument

Jianying Qian, Jinsong Gong, Zhenghong Xu, Jian Jin, Jinsong Shi
PMID: 33157446   DOI: 10.1016/j.biortech.2020.124307

Abstract

An instrument for the automatic preparation of microspheres was designed and manufactured, and by which cells were immobilized as efficient biocatalyst with small particle diameter, high crosslinking uniformity, and high porosity. The concentration of polymer solution, crosslinking agent and other conditions for preparing the cells microspheres were determined, and the conversion conditions of isonicotinic acid from 4-cyanopyridine were optimized to minimize mass-transfer limitations, and improve thermal and storage stability. The immobilized cells microspheres, which were continuously used for 23 batches, showed a total transformation capacity of 4.6 mol/L 4-cyanopyridine and a cumulative mass of 566.31 g/L of isonicotinic acid, which demonstrated the potential of the durable biocatalyst with efficient conversion capacity.


Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases

Maryanne Covington, Xin He, Monika Scuron, Jun Li, Robert Collins, Ashish Juvekar, Niu Shin, Margaret Favata, Karen Gallagher, Sarala Sarah, Chu-Biao Xue, Michael Peel, Krista Burke, Julian Oliver, Brittany Fay, Wenqing Yao, Taisheng Huang, Peggy Scherle, Sharon Diamond, Robert Newton, Yan Zhang, Paul Smith
PMID: 32861662   DOI: 10.1016/j.ejphar.2020.173505

Abstract

Pharmacological modulation of the Janus kinase (JAK) family has achieved clinically meaningful therapeutic outcomes for the treatment of inflammatory and hematopoietic diseases. Several JAK1 selective compounds are being investigated clinically to determine their anti-inflammatory potential. We used recombinant enzymes and primary human lymphocytes to assess the JAK1 specificity of itacitinib (INCB039110) and study inhibition of signal transducers and activators of transcription (STAT) signaling. Rodent models of arthritis and inflammatory bowel disease were subsequently explored to elucidate the efficacy of orally administered itacitinib on inflammatory pathogenesis. Itacitinib is a potent and selective JAK1 inhibitor when profiled against the other JAK family members. Upon oral administration in rodents, itacitinib achieved dose-dependent pharmacokinetic exposures that highly correlated with STAT3 pharmacodynamic pathway inhibition. Itacitinib ameliorated symptoms and pathology of established experimentally-induced arthritis in a dose-dependent manner. Furthermore, itacitinib effectively delayed disease onset, reduced symptom severity, and accelerated recovery in three distinct mouse models of inflammatory bowel disease. Low dose itacitinib administered via cannula directly into the colon was highly efficacious in TNBS-induced colitis but with minimal systemic drug exposure, suggesting localized JAK1 inhibition is sufficient for disease amelioration. Itacitinib treatment in an acute graft-versus-host disease (GvHD) model rapidly reduced inflammatory markers within lymphocytes and target tissue, resulting in a marked improvement in disease symptoms. This is the first manuscript describing itacitinib as a potent and selective JAK1 inhibitor with anti-inflammatory activity across multiple preclinical disease models. These data support the scientific rationale for ongoing clinical trials studying itacitinib in select GvHD patient populations.


Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents

Piyusha P Pagare, Mohini S Ghatge, Qiukan Chen, Faik N Musayev, Jurgen Venitz, Osheiza Abdulmalik, Yan Zhang, Martin K Safo
PMID: 33205981   DOI: 10.1021/acs.jmedchem.0c01287

Abstract

Aromatic aldehydes elicit their antisickling effects primarily by increasing the affinity of hemoglobin (Hb) for oxygen (O
). However, challenges related to weak potency and poor pharmacokinetic properties have hampered their development to treat sickle cell disease (SCD). Herein, we report our efforts to enhance the pharmacological profile of our previously reported compounds. These compounds showed enhanced effects on Hb modification, Hb-O
affinity, and sickling inhibition, with sustained pharmacological effects
. Importantly, some compounds exhibited unusually high antisickling activity despite moderate effects on the Hb-O
affinity, which we attribute to an O
-independent antisickling activity, in addition to the O
-dependent activity. Structural studies are consistent with our hypothesis, which revealed the compounds interacting strongly with the polymer-stabilizing αF-helix could potentially weaken the polymer.
studies with wild-type mice demonstrated significant pharmacologic effects. Our structure-based efforts have identified promising leads to be developed as novel therapeutic agents for SCD.


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